6-Bromo-3-methyl-1H-indazole

Medicinal Chemistry Organic Synthesis Kinetics

Medicinal chemistry teams developing kinase inhibitor libraries often face low-yield, non-selective halogenation of the indazole core. This pre-functionalized scaffold eliminates that bottleneck by providing a regiospecific 6-Br handle for immediate Suzuki-Miyaura diversification, while the 3-Me group retains the potency-enhancing motif validated in β3-AR agonist programs (EC50 = 21 nM). • Ready-to-couple scaffold: 6-Br enables direct Pd-catalyzed diversification without additional C-H activation steps. • Consistent quality: ≥98% purity (HPLC) ensures reproducible coupling yields and minimizes side-product formation. • Reliable supply: Multi-gram to bulk quantities available with full COA documentation (NMR, HPLC, MS).

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 7746-27-2
Cat. No. B1288661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-methyl-1H-indazole
CAS7746-27-2
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=CC2=NN1)Br
InChIInChI=1S/C8H7BrN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3,(H,10,11)
InChIKeyPUVRYFUBGFMXMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-methyl-1H-indazole Chemical Profile


6-Bromo-3-methyl-1H-indazole (CAS 7746-27-2) is a halogenated indazole heterocycle with the molecular formula C₈H₇BrN₂ and a molecular weight of 211.06 g/mol. It is primarily employed as a key synthetic intermediate in medicinal chemistry . The indazole core serves as a recognized bioisostere of phenol, offering enhanced lipophilicity and potentially altered metabolic stability compared to phenolic structures . Its specific substitution pattern, featuring a methyl group at the 3-position and a bromine atom at the 6-position of the bicyclic ring system, is crucial for directing downstream chemical transformations such as Suzuki-Miyaura cross-coupling reactions [1].

6-Bromo-3-methyl-1H-indazole
Suzuki Coupling Handle
Library Synthesis
SAR Exploration
Indazole core as phenol bioisostere with reported lipophilicity profile; 3-methyl and 6-bromo substitution direct cross-coupling workflows.

Substitution Rationale for 6-Bromo-3-methyl-1H-indazole


The selection of a specific indazole derivative in a synthetic or screening workflow is governed by its precise substitution pattern, which dictates its physicochemical properties, chemical reactivity, and interaction with biological targets. A generic substitution is ill-advised because even minor alterations to the indazole core, such as a shift in the position of a halogen or an alkyl group, can lead to substantial changes in reaction kinetics, regioselectivity in subsequent functionalization steps, and target binding affinity [1]. The bromine atom at the 6-position provides a specific and well-defined handle for palladium-catalyzed cross-coupling reactions, while the 3-methyl group acts as a steric and electronic modulator, influencing the reactivity of the N1 and N2 nitrogen atoms . Therefore, using a different regioisomer or an analog with a varied substitution profile would fundamentally alter the intended synthetic pathway or biological activity profile, as detailed in the quantitative evidence below [2].

Regioisomer Bromine position shift (e.g., 5-Br or 7-Br) may alter cross-coupling site and subsequent SAR; 6-Br is the intended handle.
Core variant 3-Methyl-1H-indazole lacks halogen for direct diversification; requires additional non-trivial bromination step.
3-H analog 6-Bromo-1H-indazole (no 3-methyl) may shift target engagement profile; 3-methyl contributes to affinity in class-level evidence.

6-Bromo-3-methyl-1H-indazole vs. Key Analogs


Electrophilic Bromination Regioselectivity

The intrinsic reactivity of specific positions on the indazole core is critical for designing efficient synthetic routes. 6-Bromo-3-methyl-1H-indazole already possesses the desired bromine atom, enabling direct use in cross-coupling reactions. In contrast, the synthesis of the comparator, 3-methyl-1H-indazole, requires an additional, non-trivial bromination step to introduce a functional handle at the 6-position. Kinetic studies on the parent indazole ring demonstrate that the 6-position is not the kinetically favored site for electrophilic bromination [1]. The 3-position reacts significantly faster (k = 2.8 × 10⁻³ dm³ mol⁻¹ s⁻¹) than the 7-position (k = 0.4 × 10⁻³ dm³ mol⁻¹ s⁻¹) under aqueous conditions, and the 5-position is the most reactive (k = 4.2 × 10⁻³ dm³ mol⁻¹ s⁻¹) [1]. This indicates that regioselective installation of bromine at the 6-position in a 3-substituted indazole is challenging and may require indirect or multi-step synthetic approaches, whereas procurement of 6-Bromo-3-methyl-1H-indazole provides the correct regioisomer as a single, well-characterized starting material.

Bromination regioselectivity
Class-level inference
Position 6 is not kinetically favored; 5-position k=4.2, 3-position k=2.8 (×10⁻³ dm³ mol⁻¹ s⁻¹)
Bypasses challenging regioselective bromination
Kinetic data on parent indazole; direct procurement ensures correct isomer
Medicinal Chemistry Organic Synthesis Kinetics

Cross-Coupling Synthetic Advantage

The bromine atom at the 6-position serves as a crucial functional handle for diversification via palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry [1]. This capability allows for the rapid generation of diverse compound libraries from a single intermediate. In contrast, the comparator 3-methyl-1H-indazole lacks this synthetic handle, severely limiting its utility for creating structural analogs. Studies have demonstrated that isomeric bromoindazoles can be efficiently functionalized under microwave-assisted Suzuki-Miyaura conditions to introduce diverse aryl groups [1]. The 3-methyl group on the target compound is also critical, as structure-activity relationship (SAR) studies on 3,6-disubstituted indazole derivatives have shown that substitution at the C3 position is essential for potent biological activity, as seen in the development of hepcidin production inhibitors [2].

Cross-coupling utility
Class-level inference
6-Br enables direct Suzuki-Miyaura diversification; comparator 3-methyl-1H-indazole lacks halogen handle
Streamlines library synthesis for SAR
Microwave-assisted coupling reported for isomeric bromoindazoles
Synthetic Methodology Medicinal Chemistry Palladium Catalysis

3-Methyl Substitution Effect on Kinase Affinity

The presence of a methyl group at the 3-position is a key structural differentiator that significantly influences biological target engagement compared to the unsubstituted analog, 6-bromo-1H-indazole. While direct biological activity data for 6-Bromo-3-methyl-1H-indazole is limited, inference can be drawn from related systems. 6-bromo-1H-indazole (CAS 79762-54-2) has been shown to exhibit moderate affinity for kinases, such as a Kd of 38,000 nM for DYRK1A [1] and an IC50 of 1,100 nM for MetAP2 [1]. In contrast, 3-substituted indazole derivatives have been developed as potent inhibitors for targets like BRD4 and β3-adrenergic receptors (EC50 = 21 nM) [2]. The SAR studies for β3-agonists highlight that the 3-methyl group is essential for achieving high potency and selectivity [2]. This class-level evidence strongly suggests that the 3-methyl group in 6-Bromo-3-methyl-1H-indazole provides a critical vector for enhancing target affinity and modulating selectivity, which is absent in 6-bromo-1H-indazole.

3-Methyl target engagement
Cross-study comparable
3-Substituted indazoles show high potency (β3-AR EC50 21 nM); 6-bromo-1H-indazole shows micromolar affinity (DYRK1A Kd 38,000 nM)
3-Methyl group may enhance target affinity in screening
Class-level inference; direct data on this compound not available
Chemical Biology Kinase Inhibition Drug Discovery

6-Bromo-3-methyl-1H-indazole Applications


Kinase Inhibitor Library via Suzuki Coupling

This compound is an optimal choice for medicinal chemistry groups focused on building focused libraries of kinase inhibitors. As established in the evidence, its 6-bromo substituent is a perfect functional handle for rapid diversification using palladium-catalyzed Suzuki-Miyaura cross-coupling [1]. This allows researchers to efficiently explore the chemical space around the 6-position of the indazole core. The presence of the 3-methyl group is also critical, as SAR studies on 3,6-disubstituted indazoles have shown it to be essential for achieving potent biological activity [2]. Therefore, using this specific starting material bypasses the need for a challenging and low-yield regioselective halogenation step on the 3-methylindazole core [3], directly enabling the creation of analogs with a validated, activity-enhancing substitution pattern.

HTS for GPCR and Kinase Targets

For groups initiating a new drug discovery program targeting kinases or G-protein coupled receptors (GPCRs) like β3-adrenergic receptors, this compound represents a valuable starting point for synthesis and screening. The core indazole structure is a well-known bioisostere of phenol with improved pharmacokinetic properties . More importantly, the specific 3-methyl substitution pattern has been quantitatively associated with high potency (EC50 = 21 nM) and selectivity in β3-AR agonists [4]. By procuring this advanced intermediate, screening laboratories can build and test a collection of compounds that already incorporates a key pharmacophoric feature proven to confer high target affinity. This is a strategic advantage over using a simpler, less defined scaffold like unsubstituted indazole or 6-bromoindazole, which would likely yield fewer potent hits and require more extensive optimization [5].

Novel Antibacterial Agent Development

Researchers focused on developing new antibacterial agents can utilize this compound as a key building block. Studies on 3-methyl-1H-indazole derivatives have demonstrated promising antibacterial activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria [6]. One derivative, 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole, showed significant activity at a concentration of 300 μg/ml [6]. The 6-bromo substituent on the target compound provides a direct site for introducing additional chemical diversity to explore and optimize this antibacterial activity. This approach allows for a more targeted SAR investigation compared to starting from the non-halogenated 3-methyl-1H-indazole core, which would first require functionalization to introduce a handle for diversification.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
6-Br Suzuki coupling handle
Cross-coupling efficiency and library diversity
GPCR/kinase screening library
3-Methyl substitution pattern
Target affinity and selectivity review
Antibacterial screening library
6-Br diversification handle
Reported antibacterial activity in screening context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.